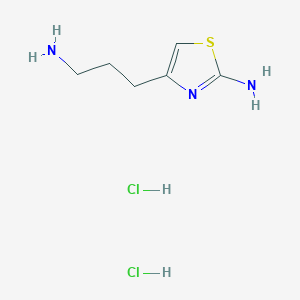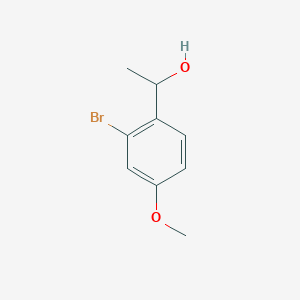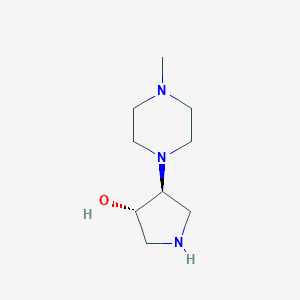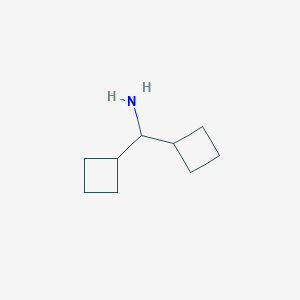![molecular formula C10H11FO4S B3165195 3-[(2-Fluorobenzyl)sulfonyl]propanoic acid CAS No. 897767-08-7](/img/structure/B3165195.png)
3-[(2-Fluorobenzyl)sulfonyl]propanoic acid
説明
“3-[(2-Fluorobenzyl)sulfonyl]propanoic acid” is a chemical compound with the CAS Number: 897767-08-7 . It has a molecular weight of 246.26 and its IUPAC name is 3-[(2-fluorobenzyl)sulfonyl]propanoic acid .
Molecular Structure Analysis
The InChI code for “3-[(2-Fluorobenzyl)sulfonyl]propanoic acid” is 1S/C10H11FO4S/c11-9-4-2-1-3-8(9)7-16(14,15)6-5-10(12)13/h1-4H,5-7H2,(H,12,13) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound “3-[(2-Fluorobenzyl)sulfonyl]propanoic acid” has a molecular weight of 246.26 . It should be stored in a refrigerated environment .科学的研究の応用
Environmental Degradation and Fate
Polyfluoroalkyl chemicals, containing perfluoroalkyl moieties, are used in various industrial and commercial applications. Their environmental degradation, particularly through microbial action, can lead to the formation of perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). Research into the environmental biodegradability of these compounds highlights the significance of understanding their fate and the pathways through which they degrade in environmental settings (Liu & Avendaño, 2013).
Human and Environmental Exposure
Studies on indirect exposure to PFAS suggest that exposure to chemicals used commercially and those measured in the environment and humans may differ significantly. This disparity is crucial for assessing human health risks and understanding how biotransformation of commercial fluorochemicals or their residuals contributes to human exposure. Temporal trends indicate changes in human serum levels of PFOS and PFOA around the year 2000, reflecting shifts in exposure sources and highlighting the need for continued monitoring and assessment (D’eon & Mabury, 2011).
Antioxidant Capacity and Chemical Analysis
The study of antioxidant capacity assays, including those involving sulfonyl-based compounds, provides insight into the chemical reactions underlying environmental and biological processes involving PFAS. Understanding these processes is essential for assessing the environmental and health impacts of PFAS and related compounds (Ilyasov et al., 2020).
Treatment and Remediation Techniques
Research into the removal of PFAS from water highlights the challenges and advancements in treatment technologies. Adsorption methods, particularly using carbonaceous nanomaterials, have shown effectiveness in removing PFAS from aqueous solutions. This area of research is critical for developing strategies to mitigate the environmental and health impacts of PFAS contamination (Liu et al., 2020).
Safety and Hazards
特性
IUPAC Name |
3-[(2-fluorophenyl)methylsulfonyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO4S/c11-9-4-2-1-3-8(9)7-16(14,15)6-5-10(12)13/h1-4H,5-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAQTOXUJYSRFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)CCC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Fluorobenzyl)sulfonyl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(2-Methylphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B3165113.png)





![N-{(E)-[4-(dimethylamino)phenyl]methylidene}naphthalen-1-amine](/img/structure/B3165161.png)






![1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid](/img/structure/B3165199.png)